4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in similar compounds are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation
Alkoxycarbonylpiperidines, including compounds with similar functional groups to 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process results in the formation of carboxamides, demonstrating the compound's potential in synthetic organic chemistry for creating complex molecules under mild conditions (Takács et al., 2014).
Novel Annulated Products from Aminonaphthyridinones
Research has explored the reactivity of similar compounds under conditions leading to novel heterocyclic systems. These compounds undergo transformations that yield new chemical structures with potential applications in material science and pharmacology, showcasing the versatility of such molecules in organic synthesis (Deady & Devine, 2006).
Inhibitors of Met Kinase Superfamily
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the queried compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. This highlights the compound's potential in therapeutic applications, particularly in targeted cancer therapies (Schroeder et al., 2009).
PET Agents for Imaging of Neuroinflammation
Compounds structurally related to this compound have been synthesized as potential PET (Positron Emission Tomography) agents for imaging neuroinflammation. These studies indicate the compound's utility in developing diagnostic tools for neurodegenerative diseases (Jia et al., 2019).
Diuretic Properties and Hypertension Remedy
Research has discovered polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties. This opens up possibilities for the development of new hypertension remedies based on the structural framework of this compound (Shishkina et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O2/c1-27-17-8-12-24(13-9-17)16-6-10-25(11-7-16)18(26)23-15-4-2-14(3-5-15)19(20,21)22/h2-5,16-17H,6-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHZZUWJOUQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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